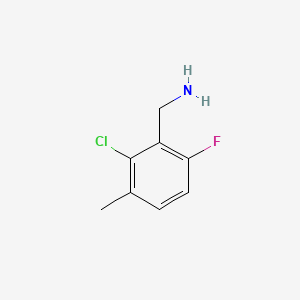

2-Chloro-6-fluoro-3-methylbenzylamine

描述

Academic Significance of Substituted Benzylamine (B48309) Architectures

The benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. acs.org The ability to introduce a variety of substituents onto the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with enzymes or receptors. nih.gov Substituted benzylamines are integral to the synthesis of compounds targeting a wide range of conditions, from depression to bacterial infections and asthma. acs.orgnih.govgoogle.com Research into the directed functionalization of benzylamines, for instance through C-H activation, continues to be an active area, aiming to create novel molecular architectures with enhanced biological activity. researchgate.netacs.org

Strategic Position of 2-Chloro-6-fluoro-3-methylbenzylamine as a Molecular Precursor

This compound serves as a specialized building block, offering a precise arrangement of chloro, fluoro, and methyl groups. This specific substitution pattern is not arbitrary; it is designed to impart particular characteristics to the final products synthesized from it. The chlorine and fluorine atoms at the ortho positions relative to the aminomethyl group can influence the conformation of the side chain and introduce specific electronic effects. The methyl group provides an additional point of steric differentiation. These features make it a valuable intermediate in the synthesis of targeted molecules where such a substitution pattern is required for optimal activity. While specific, large-scale applications are proprietary, its availability from chemical suppliers points to its utility in discovery and process chemistry.

The synthesis of this and related compounds often starts from precursors like 2-chloro-6-fluorotoluene (B1346809) or 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777), highlighting the multi-step processes involved in creating such tailored chemical building blocks. google.comchemicalbook.com

Scope and Research Trajectories Pertaining to this compound

The future research applications for this compound are intrinsically linked to the broader trends in drug discovery and materials science. Its structure is particularly relevant for the development of inhibitors for enzymes where specific halogen-bonding interactions or hydrophobic pockets need to be addressed. The combination of chlorine and fluorine offers a unique electronic signature that can be exploited in the design of new bioactive agents.

Ongoing research into substituted benzylamines includes their use as enzyme inhibitors, antimycotic agents, and components of novel therapeutic agents. nih.govnih.gov As synthetic methodologies become more advanced, the ability to incorporate complex building blocks like this compound into larger, more intricate molecules will expand. This will likely lead to its use in creating new chemical entities for high-throughput screening in drug discovery programs and for the development of novel agrochemicals.

Chemical Identity and Properties

Below are the key identifiers and properties for this compound.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 261762-85-0 |

| Molecular Formula | C₈H₉ClFN |

| IUPAC Name | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 173.62 g/mol |

| Appearance | Clear, colorless liquid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-6-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTHUEGENCDRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378632 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-85-0 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylbenzylamine and Structural Analogues

Strategic Approaches to Aryl-Substituted Benzylamine (B48309) Synthesis

The construction of the benzylamine framework can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact. Key methods include nucleophilic substitution, reductive pathways, and innovative mechanochemical techniques.

Nucleophilic substitution represents a foundational approach for introducing the amino group onto a benzylic carbon. A common method is the ammonolysis of a benzyl (B1604629) halide, where the carbon-halogen bond is cleaved by ammonia (B1221849) acting as a nucleophile to form the primary amine. ncert.nic.in This reaction typically proceeds via an SN2-type mechanism. researchgate.net

However, a significant challenge in direct ammonolysis is over-alkylation. The primary amine product is itself a nucleophile and can react with additional benzyl halide, leading to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org This often results in a mixture of products that requires extensive purification.

To overcome the issue of polyalkylation, the Gabriel synthesis is a widely employed alternative. This method utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate. ncert.nic.in The phthalimide anion acts as the nucleophile, attacking the benzyl halide. Since the nitrogen lone pair in the resulting N-alkyl phthalimide is delocalized by the adjacent carbonyl groups, it is non-nucleophilic, preventing further alkylation. libretexts.org The primary amine is then liberated in a subsequent hydrolysis step, ensuring the exclusive formation of the desired product. ncert.nic.in

Reductive methods are among the most efficient and widely used for preparing benzylamines, starting from either nitriles or carbonyl compounds.

Reduction of Benzonitriles: The catalytic hydrogenation of a benzonitrile (B105546) derivative is a direct and atom-economical route. For the target compound, this would involve the reduction of 2-chloro-6-fluoro-3-methylbenzonitrile (B23073). The process typically employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum, under controlled temperature and pressure to yield the primary amine. google.com

Reductive Amination of Carbonyls: This powerful technique involves the reaction of a benzaldehyde (B42025) or ketone with ammonia or an amine to form an intermediate imine (or iminium ion), which is subsequently reduced to the corresponding amine. ias.ac.in When the carbonyl compound, amine, and reducing agent are combined in a single step, it is known as direct reductive amination. ias.ac.in The synthesis of benzylamine from benzyl alcohol can proceed via a tandem dehydrogenation/amination/reduction sequence, where the alcohol is first oxidized to an aldehyde, which then undergoes reductive amination. hw.ac.ukhw.ac.ukepa.gov This process can be designed as a continuous, single-pot reaction, enhancing its efficiency. hw.ac.ukhw.ac.uk

| Starting Material | Reagents/Catalyst | Product | Reference |

| Benzonitrile | H₂, Raney Nickel | Benzylamine | google.com |

| Benzaldehyde | NH₃, H₂, Cu/SiO₂ | Dibenzylamine | hw.ac.uk |

| Benzyl Alcohol | NH₃, Cu/SiO₂ + Au/TiO₂ | Benzylamine | hw.ac.uk |

| Aromatic Aldehyde | Aqueous NH₃, then NaBH₄ | Primary & Secondary Benzylamines | ias.ac.in |

Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging green chemistry technique that offers significant advantages over traditional solvent-based methods. beilstein-journals.org Reactions are performed by grinding solid reagents together, often without any bulk solvent, which reduces waste and can lead to significantly shorter reaction times. beilstein-journals.orgmdpi.com

This approach is particularly valuable for the synthesis of fluorinated compounds. Solvent-free mechanochemical methods have been successfully used to prepare fluorinated imines—key precursors to benzylamines—from fluorinated benzaldehydes and various amines. mdpi.com These reactions can achieve good to excellent yields in as little as 15 minutes of manual grinding. mdpi.com The utility of mechanochemistry extends to accessing materials that are otherwise elusive through conventional synthesis, demonstrating its power as a preparative tool. nih.govchemrxiv.org

Regioselective Synthesis and Functional Group Transformations

The synthesis of a polysubstituted aromatic compound like 2-chloro-6-fluoro-3-methylbenzylamine demands precise control over the placement of each substituent on the benzene (B151609) ring, a concept known as regioselectivity. The final substitution pattern is dictated by the sequence of reactions and the directing effects of the functional groups already present.

A plausible synthetic pathway often begins with a less complex, commercially available precursor. For instance, the synthesis of the key intermediate 2-chloro-6-fluorobenzaldehyde (B137617) can start from 2-chloro-6-fluorotoluene (B1346809). google.com The process involves a light-induced chlorination of the benzylic methyl group to form a mixture of mono-, di-, and trichlorinated species. This mixture is then hydrolyzed under acidic conditions to yield the desired aldehyde. google.com

Stereoselective Synthesis of Chiral Benzylamine Enantiomers

While this compound is not chiral, many of its structural analogues are. The synthesis of single-enantiomer chiral amines is of critical importance, as different enantiomers of a molecule can have vastly different biological activities. semanticscholar.org Consequently, advanced stereoselective methods have been developed to access these valuable compounds.

Catalytic asymmetric synthesis provides the most elegant and efficient routes to enantioenriched benzylamines. One modern approach is the nickel hydride (NiH)-catalyzed reductive hydroarylation of N-acyl enamines. semanticscholar.org Using a chiral bis-imidazoline ligand, this method allows for the synthesis of a broad range of structurally diverse, enantioenriched benzylamines with high enantioselectivity under mild conditions. semanticscholar.org

Biocatalysis offers another powerful strategy. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the insertion of carbenes into the N-H bonds of anilines. rochester.edu By tuning the chiral environment of the enzyme's active site, this method can produce a wide array of substituted chiral aryl amines with significant enantiomeric excess (ee). rochester.edu

Another established technique involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically pure product. google.com

| Method | Catalyst/System | Substrate Type | Enantioselectivity | Reference |

| Asymmetric Hydroarylation | NiH / Chiral Bis-imidazoline Ligand | N-Acyl Enamines | High (unspecified) | semanticscholar.org |

| Biocatalytic N-H Insertion | Engineered Myoglobin | Anilines / Diazo Esters | Up to 82% ee | rochester.edu |

| Asymmetric Hydroamination | NiH / Bioxazoline Ligand | Styrenes | High (unspecified) | bohrium.com |

Chemical Reactivity and Transformative Reactions of 2 Chloro 6 Fluoro 3 Methylbenzylamine

Reactions of the Primary Amine Moiety (e.g., acylation, imine formation)

The primary amine group in 2-Chloro-6-fluoro-3-methylbenzylamine is a key site for a variety of chemical transformations, including acylation and imine formation.

Acylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with acylating agents. Acylation with reagents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) is expected to proceed readily to form the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(2-chloro-6-fluoro-3-methylbenzyl)acetamide. The reaction conditions for such transformations are generally mild and high-yielding.

Another important acylation reaction is the formation of sulfonamides. Primary amines are known to react with sulfonyl chlorides in the presence of a base to furnish sulfonamides. ekb.egucl.ac.uk Therefore, this compound is expected to react with various sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, to produce the corresponding sulfonamide derivatives. These sulfonamide moieties are prevalent in many biologically active compounds.

| Acylating Agent | Expected Product | Reaction Type |

| Acetic Anhydride | N-(2-chloro-6-fluoro-3-methylbenzyl)acetamide | Amide Formation |

| Benzoyl Chloride | N-(2-chloro-6-fluoro-3-methylbenzyl)benzamide | Amide Formation |

| p-Toluenesulfonyl Chloride | N-(2-chloro-6-fluoro-3-methylbenzyl)-4-methylbenzenesulfonamide | Sulfonamide Formation |

Imine Formation: The primary amine can also undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and involves the removal of a water molecule. The reaction of this compound with an aldehyde, for example, benzaldehyde (B42025), would result in the formation of (E)-N-(2-chloro-6-fluoro-3-methylbenzylidene)aniline. These imines can serve as intermediates for further synthetic transformations, such as reduction to secondary amines or as substrates in cycloaddition reactions.

Substitution and Coupling Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with a chlorine atom, which can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The chloro group can act as a leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position by reacting an appropriately protected derivative of this compound with a boronic acid or boronate ester. The efficiency of this reaction can be influenced by the choice of palladium catalyst, ligand, and base.

Buchwald-Hartwig Amination: The chloro substituent can also be replaced by various nitrogen-containing nucleophiles through the Buchwald-Hartwig amination reaction. researchgate.netnih.gov This palladium-catalyzed process enables the formation of new C-N bonds, providing access to a diverse array of substituted anilines and related compounds.

Sonogashira Coupling: The formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne can be achieved via the Sonogashira coupling. researchgate.netrsc.orgsoton.ac.uk This palladium/copper-catalyzed reaction would involve the coupling of a protected form of this compound with an alkyne, leading to the synthesis of substituted alkynylarenes.

| Coupling Reaction | Reactant | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | 2-(aminomethyl)-4-fluoro-3-methyl-1,1'-biphenyl derivative |

| Buchwald-Hartwig | Aniline | N-phenyl-2-fluoro-3-methyl-6-(aminomethyl)aniline derivative |

| Sonogashira | Phenylacetylene | 2-fluoro-3-methyl-6-((phenylethynyl)benzyl)amine derivative |

Formation of Complex Molecular Scaffolds through Derivatization

The reactivity of both the primary amine and the aromatic ring of this compound can be harnessed to construct more complex molecular architectures, including various heterocyclic systems.

Following acylation of the primary amine with a suitable carboxylic acid derivative, intramolecular cyclization reactions can be envisioned. For example, if the amine is first acylated with a β-aryl ethylamine (B1201723) derivative, a subsequent Bischler-Napieralski reaction could be employed to synthesize a dihydroisoquinoline ring system. organic-chemistry.org This reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

Furthermore, the products of the cross-coupling reactions described in section 3.2 can serve as precursors for the synthesis of a variety of heterocyclic compounds. amazonaws.comresearchgate.net For instance, an ortho-alkynyl substituted derivative obtained from a Sonogashira coupling could undergo an intramolecular cyclization to form a substituted indole (B1671886) or other related heterocycles.

Investigations into Side Reactions and Selectivity in Organic Transformations

While the desired transformations of this compound are numerous, the potential for side reactions and the issue of selectivity must be considered.

In the context of aromatic substitution and coupling reactions, the presence of both a chloro and a fluoro substituent raises questions of chemoselectivity. In many palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F. Therefore, it is generally expected that the chloro group would be more reactive than the fluoro group, allowing for selective functionalization at the chloro-substituted position. However, under harsh reaction conditions or with highly active catalyst systems, cleavage of the C-F bond could become a competing side reaction.

Steric hindrance from the ortho-fluoro and meta-methyl groups could also influence the reactivity of the benzylic amine and the chloro substituent. These groups may sterically encumber the reaction centers, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high conversions.

During acylation of the primary amine, over-acylation to form a diacyl derivative is a potential side reaction, although this can typically be controlled by stoichiometric amounts of the acylating agent. In imine formation, the equilibrium nature of the reaction means that the removal of water is crucial to drive the reaction to completion and avoid hydrolysis of the product.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Key Building Block in Multistep Organic Syntheses

2-Chloro-6-fluoro-3-methylbenzylamine serves as a crucial starting material or intermediate in various multistep synthetic sequences. Its primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and participation in cyclization reactions to form more complex structures. The presence of the chloro and fluoro substituents on the aromatic ring influences the reactivity of the molecule and provides sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, albeit under specific conditions.

One notable application of this compound is in the synthesis of tropane (B1204802) derivatives, a class of bicyclic alkaloids with significant pharmacological activities. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the general synthetic strategies for substituted tropanes often involve the condensation of a suitably substituted benzylamine (B48309) with other key fragments to construct the characteristic bicyclic core. The unique electronic properties conferred by the halogen and methyl substituents on the benzylamine can be exploited to fine-tune the biological activity of the final tropane analogues.

Precursor for the Elaboration of Nitrogen-Containing Heterocyclic Compounds

The amine group in this compound makes it an ideal precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Substituted Purine and Adenine Derivatives

While direct, published evidence of this compound in the synthesis of purine and adenine derivatives is scarce, the general principles of heterocyclic chemistry suggest its potential utility. The synthesis of N-substituted purine and adenine analogues often involves the reaction of a primary amine with a suitably activated purine precursor, such as a chloropurine.

The benzylamine derivative could be introduced at various positions on the purine ring system, most commonly at the N6 or N9 positions, depending on the reaction conditions and the protecting group strategy employed. The resulting substituted purine or adenine would incorporate the 2-chloro-6-fluoro-3-methylbenzyl moiety, which could serve as a key pharmacophore, influencing the molecule's binding affinity and selectivity for its biological target. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of purine-based therapeutic agents.

Pathways to Other Biologically Relevant Heterocycles

Beyond purines, this compound can be utilized to construct other biologically significant heterocyclic systems. For instance, it can react with dicarbonyl compounds or their equivalents in condensation reactions to form various heterocycles such as pyrimidines, benzodiazepines, or quinazolines, depending on the nature of the reaction partner. The specific substitution pattern on the aromatic ring of the benzylamine would be incorporated into the final heterocyclic product, offering a route to novel compounds with potential applications in drug discovery.

Intermediate in the Production of Agrochemical Research Compounds

Benzylamine derivatives are known to be important intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The presence of halogen atoms, such as chlorine and fluorine, in a molecule can significantly enhance its biological activity and metabolic stability, which are desirable properties for agrochemicals.

Contributions to the Field of Fluorine Chemistry and Fluorinated Materials

The presence of a fluorine atom in this compound places it within the important class of fluorinated organic compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This includes increasing thermal stability, metabolic stability, and lipophilicity, as well as influencing conformational preferences and binding affinities.

As a fluorinated building block, this compound contributes to the growing toolbox of synthons available to chemists working in fluorine chemistry. It can be used to introduce the 2-chloro-6-fluoro-3-methylphenyl group into a wide range of molecules, thereby imparting the unique properties associated with fluorine.

In the context of material sciences, fluorinated compounds are utilized in the development of advanced materials with specific properties, such as hydrophobicity, low surface energy, and high thermal and chemical resistance. While the direct application of this compound in materials science is not well-documented, fluorinated amines, in general, can be used as monomers or modifying agents in the synthesis of specialty polymers and surface coatings. The unique combination of substituents on this particular benzylamine could be exploited to create materials with tailored properties for specific technological applications.

Rigorous Structural Characterization and Elucidation Studies

Application of Advanced Spectroscopic Techniques for Structure Determination

The structural confirmation of 2-Chloro-6-fluoro-3-methylbenzylamine would standardly rely on a combination of spectroscopic methods to piece together its molecular architecture. However, specific experimental data from these techniques for this particular compound is not extensively published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. A full structural assignment of this compound would involve ¹H NMR to identify the number and environment of hydrogen atoms, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR due to the presence of a fluorine atom. The chemical shifts, integration, and coupling patterns in these spectra would provide definitive evidence for the substitution pattern on the benzene (B151609) ring and the nature of the aminomethyl group. For instance, the protons of the methyl group (CH₃), the benzylic methylene (B1212753) group (CH₂), and the aromatic protons would each appear as distinct signals in the ¹H NMR spectrum. docbrown.info Without experimental data, a detailed analysis of these spectral features for this compound remains theoretical.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its exact molecular mass. uni.lu The mass spectrum would be expected to show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom. docbrown.info Key fragmentation pathways would likely involve the loss of the chlorine atom or cleavage of the bond between the benzene ring and the aminomethyl group (alpha-cleavage), a common fragmentation for benzylamines. miamioh.edu PubChem provides predicted collision cross-section data for various adducts of the molecule, but this is based on computational models rather than experimental measurement. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 174.04804 |

| [M+Na]⁺ | 196.02998 |

| [M-H]⁻ | 172.03348 |

| [M+NH₄]⁺ | 191.07458 |

| [M+K]⁺ | 212.00392 |

This data is predicted and not from experimental measurement. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). docbrown.info Additionally, specific vibrations for the C-Cl and C-F bonds would be observable in the fingerprint region (below 1500 cm⁻¹). docbrown.info No experimentally obtained IR spectrum for this compound is readily available in the searched sources.

Crystallographic Analysis for Solid-State Structural Insights

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. A crystallographic analysis of this compound would definitively confirm the connectivity of the atoms and the substitution pattern on the benzene ring. nih.gov It would also reveal how the molecules pack together in a crystal lattice, potentially identifying hydrogen bonds involving the amine group that influence the solid-state conformation. nih.gov A search of crystallographic databases did not yield a published crystal structure for this specific compound.

Conformational Analysis of this compound and its Derivatives

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the rotation around the bond connecting the aminomethyl group to the aromatic ring. The preferred conformation would be influenced by steric interactions between the CH₂NH₂ group and the adjacent chlorine and methyl substituents on the ring. Computational modeling could be employed to predict the lowest energy conformations and the rotational barriers. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules. However, no specific conformational analysis studies for this compound were identified in the available literature.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions (e.g., receptor binding)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 2-Chloro-6-fluoro-3-methylbenzylamine, and a macromolecular target, typically a protein or a nucleic acid receptor. These studies are crucial in drug discovery for predicting the binding affinity and mode of a compound within a receptor's active site.

In a typical study, a three-dimensional model of the target receptor would be used to perform docking simulations with a 3D conformer of this compound. The output would include a binding energy score (e.g., in kcal/mol) and a predicted binding pose, illustrating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the receptor.

Interactive Data Table: Example of Potential Docking Study Results

No actual data is available for this compound. The table below is a template illustrating how such data would be presented.

| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | Data Not Available | Data Not Available | Data Not Available |

| Hypothetical GPCR B | Data Not Available | Data Not Available | Data Not Available |

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure and properties of a molecule. These calculations can predict a variety of parameters that provide insight into the molecule's stability, reactivity, and spectroscopic characteristics.

For this compound, such calculations would yield data on its molecular orbitals (HOMO and LUMO energies), electrostatic potential map, dipole moment, and atomic charges. These properties are fundamental to understanding how the molecule will behave in a chemical reaction. For example, the HOMO-LUMO gap is an indicator of chemical reactivity.

Interactive Data Table: Predicted Electronic Properties

No actual data is available for this compound. The table below is a template illustrating how such data would be presented.

| Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to model the pathway of a chemical reaction at the atomic level. This involves identifying the transition states and intermediates to determine the reaction's feasibility and kinetics. For a compound like this compound, this could involve studying its synthesis or its metabolic degradation pathways.

Researchers would use quantum mechanics methods to calculate the energy profile of a proposed reaction, identifying the activation energies for each step. This information helps in understanding the reaction's kinetics and can be used to optimize reaction conditions. No such studies have been published for this compound.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational models to correlate physicochemical properties of a series of compounds with their activities.

For this compound, an in silico SAR study would typically involve a series of its analogs with variations in their substituents. The biological activity of these compounds would be correlated with calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters). This would lead to a predictive model that could guide the design of new, more potent compounds. There are no published in silico SAR studies for this compound.

Interactive Data Table: Example of a QSAR Data Set

No actual data is available for this compound. The table below is a template illustrating how such data would be presented.

| Compound | Substituent | LogP | Biological Activity (IC50) |

| This compound | -CH3 | Data Not Available | Data Not Available |

| Analog 1 | -H | Data Not Available | Data Not Available |

| Analog 2 | -CF3 | Data Not Available | Data Not Available |

Research on Derivatives and Analogues of 2 Chloro 6 Fluoro 3 Methylbenzylamine

Synthesis and Systematic Exploration of Substituted Benzylamine (B48309) Analogues

The synthesis of substituted benzylamine analogues is a cornerstone of drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships (SAR). For analogues of 2-chloro-6-fluoro-3-methylbenzylamine, synthetic strategies often involve the modification of a common precursor, such as 2-chloro-6-fluoro-3-methylbenzonitrile (B23073) or 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777).

One common synthetic route to produce a variety of substituted benzylamines is through reductive amination. nih.gov This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, 2-chloro-6-fluoro-3-methylbenzaldehyde can be reacted with a range of primary or secondary amines, followed by reduction with agents like sodium borohydride, to yield a library of N-substituted analogues. mdpi.com Microwave-assisted reductive amination has been shown to be a rapid and efficient method for such transformations. nih.gov

Another approach involves the functionalization of the aromatic ring. While the existing 2-chloro-6-fluoro-3-methyl substitution pattern is fixed, further modifications can be explored, although this is often more synthetically challenging. The introduction of additional substituents can be achieved through electrophilic aromatic substitution reactions, though the directing effects of the existing groups must be carefully considered.

The table below summarizes some general synthetic methods that can be applied to generate analogues of this compound.

| Synthetic Method | Reactants | Product Type | Key Features |

| Reductive Amination | 2-Chloro-6-fluoro-3-methylbenzaldehyde, Primary/Secondary Amine, Reducing Agent | N-Substituted Benzylamine Analogues | Versatile for introducing a wide range of substituents on the nitrogen atom. nih.govmdpi.com |

| Acylation | This compound, Acyl Chloride/Anhydride (B1165640) | N-Acylbenzylamine Derivatives | Produces amide derivatives with altered electronic and hydrogen bonding properties. rsc.org |

| Alkylation | This compound, Alkyl Halide | N-Alkylbenzylamine Derivatives | Introduces alkyl groups on the nitrogen, modifying steric bulk and basicity. |

| C-H Functionalization | Benzylamine derivatives, Metal Catalyst | Ortho-functionalized benzylamines | Allows for direct modification of the aromatic ring. thieme-connect.com |

Systematic exploration of these analogues allows researchers to probe the effects of different functional groups on the molecule's properties. For example, varying the size and electronics of the N-substituent can significantly impact binding affinity to a biological target.

Investigation of Chiral Enantiomers and Their Differential Molecular Interactions

Since this compound itself is not chiral, chirality can be introduced by substitution at the benzylic carbon or on a substituent attached to the nitrogen atom. The investigation of the resulting chiral enantiomers is crucial as they often exhibit different biological activities and molecular interactions due to the three-dimensional arrangement of atoms.

The synthesis of enantiomerically pure benzylamines can be achieved through asymmetric synthesis or by resolution of a racemic mixture. wikipedia.org Asymmetric hydroarylation of N-acyl enamines catalyzed by nickel hydride complexes is one modern approach to produce chiral benzylamines with high enantioselectivity. nih.gov Another method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction. nih.gov

For the separation of racemic mixtures of chiral benzylamine derivatives, classical resolution using chiral acids to form diastereomeric salts is a common technique. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The pure enantiomer can then be recovered by removing the resolving agent. wikipedia.org Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is another powerful technique for both analytical and preparative separation of enantiomers. nih.gov

The differential molecular interactions of enantiomers are a key aspect of their investigation. Due to their different spatial arrangements, enantiomers can interact differently with other chiral molecules, such as receptors and enzymes in biological systems. This can lead to one enantiomer having a desired therapeutic effect while the other may be inactive or even cause adverse effects. X-ray crystallography can be used to determine the absolute configuration of a chiral center and to study the interactions of the enantiomer within a protein binding site.

The following table outlines common methods for the investigation of chiral benzylamine derivatives.

| Technique | Purpose | Information Obtained |

| Asymmetric Synthesis | To produce a single enantiomer directly. nih.govnih.gov | Enantiomerically enriched product. |

| Chiral Resolution | To separate a racemic mixture into its constituent enantiomers. wikipedia.org | Isolated enantiomers. |

| Chiral HPLC | Analytical or preparative separation of enantiomers. nih.gov | Enantiomeric excess (ee%), retention times. |

| X-ray Crystallography | Determination of the three-dimensional structure. | Absolute configuration, intermolecular interactions. |

| Circular Dichroism | To study the differential absorption of left and right circularly polarized light. | Information about the chirality and conformation of the molecule. |

Exploration of Derivatives with Modified Benzyl (B1604629) and Amine Moieties

Modification of the benzyl and amine moieties of this compound allows for the fine-tuning of its chemical and physical properties.

Modifications of the Amine Moiety: The primary amine group is a key site for modification. N-alkylation and N-acylation are common strategies to alter the basicity, nucleophilicity, and hydrogen-bonding capabilities of the molecule. rsc.org For example, acylation of the amine with various acyl chlorides can produce a series of amides. rsc.org These amides may exhibit different conformational preferences and biological activities compared to the parent amine. The synthesis of N-benzyl-N'-acylureas from benzylamines is another route to derivatives with potential biological applications. researchgate.netfigshare.com

Modifications of the Benzyl Moiety: Modification of the benzyl group, specifically the methylene (B1212753) (-CH2-) linker, can also be explored. The introduction of substituents at the benzylic carbon creates a chiral center, leading to the considerations discussed in the previous section. α-Functionalization of benzylamines can introduce groups like acetate, methoxy, or azide, providing further points for diversification. iaea.org

The table below provides examples of derivative classes based on modifications to the benzyl and amine moieties.

| Derivative Class | Modification | Potential Impact on Properties |

| N-Alkyl Derivatives | Addition of alkyl groups to the amine. | Increased steric bulk, altered basicity. |

| N-Acyl Derivatives | Conversion of the amine to an amide. rsc.org | Reduced basicity, altered hydrogen bonding, potential for new interactions. |

| N-Sulfonyl Derivatives | Formation of a sulfonamide. | Altered electronic properties and acidity of the N-H bond. |

| α-Substituted Derivatives | Addition of substituents to the benzylic carbon. iaea.org | Introduction of a chiral center, potential for new interactions. |

Incorporation into Coordination Complexes for Chemical Research

The synthesis of such coordination complexes typically involves the reaction of the benzylamine ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies can provide insights into the coordination geometry, bond lengths and angles, and the nature of the metal-ligand bond.

Fluorinated ligands are of particular interest in coordination chemistry as they can impart unique properties to the metal complexes, such as enhanced stability and altered redox potentials. southampton.ac.uk The study of metal complexes with fluorinated benzylamine ligands can contribute to the development of new catalysts, materials with interesting magnetic or optical properties, and potential therapeutic agents. For instance, platinum(IV) complexes supported by benzylamine derivatives have been investigated for their anticancer activities. researchgate.net

The table below lists some metal ions that are commonly used in coordination chemistry with amine ligands and the potential applications of the resulting complexes.

| Metal Ion | Typical Coordination Geometries | Potential Research Areas |

| Platinum(IV) | Octahedral | Anticancer agents. researchgate.net |

| Palladium(II) | Square planar | Catalysis, C-H activation. nih.gov |

| Copper(II) | Square planar, tetrahedral, octahedral | Catalysis, bioinorganic chemistry. nih.gov |

| Rhodium(I/II) | Square planar, octahedral | Catalysis, C-H functionalization. researchgate.net |

| Zinc(II) | Tetrahedral, octahedral | Lewis acid catalysis, fluorescent sensors. |

Strategic Role in Chemical Biology and Early Stage Drug Discovery Research

Investigation of Ligand-Target Binding Specificity (e.g., enzyme-substrate interactions, receptor modulation)

The precise architecture of 2-Chloro-6-fluoro-3-methylbenzylamine, with its distinct substitution pattern on the benzyl (B1604629) ring, makes it a crucial reagent in the synthesis of molecules designed to probe and modulate the activity of specific biological targets. A notable example of its application is in the development of inhibitors for Heat Shock Protein 90 (HSP90), a molecular chaperone that is a key target in cancer therapy due to its role in stabilizing a wide range of oncoproteins.

In a significant patent, this compound is detailed as a key intermediate in the preparation of a series of tropane (B1204802) compounds. google.com These tropane derivatives are specifically designed to act as HSP90 inhibitors. The benzylamine (B48309) moiety of the precursor is incorporated into the final tropane scaffold, where the substituted phenyl ring plays a critical role in the binding affinity and specificity of the inhibitor to the ATP-binding site in the N-terminal domain of HSP90. The interactions between these synthesized tropane compounds and HSP90 are fundamental to understanding the enzyme-substrate dynamics and driving the design of more potent and selective modulators.

Furthermore, the general class of substituted aryl benzylamines, to which this compound belongs, has been instrumental in the design of selective inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), another important target in prostate cancer research. cam.ac.uknih.gov The strategic placement of substituents on the benzylamine core allows for the fine-tuning of interactions within the enzyme's active site, highlighting the importance of such precursors in exploring ligand-target binding specificity. cam.ac.uknih.gov

Utilization as Chemical Probes in Biochemical and Cell-Based Assays (excluding clinical outcomes)

While direct studies detailing this compound itself as a chemical probe are not prevalent, its integral role in the synthesis of more complex molecules used for this purpose is well-documented. The tropane-based HSP90 inhibitors, synthesized from this benzylamine derivative, serve as powerful chemical probes in a variety of biochemical and cell-based assays designed to investigate the function and inhibition of HSP90.

These synthesized inhibitors are employed in assays to quantify their inhibitory potency, often expressed as IC50 values. For instance, novel tropane analogues have demonstrated high inhibitory activities against HSP90, with IC50 values in the nanomolar range (56.58–78.85 nM). nih.gov Such biochemical assays are crucial for establishing the structure-activity relationship (SAR) of the synthesized compounds.

In cell-based assays, these tropane derivatives are used to probe the downstream effects of HSP90 inhibition. A key assay is the Western blot analysis, which is used to measure the degradation of HSP90 client proteins, such as oncoproteins, and the induction of heat shock proteins like Hsp70, a hallmark of HSP90 inhibition. For example, specific tropane derivatives have been shown to markedly suppress HSP90 expression in Caco2 colon cancer cell lines. nih.gov Additionally, these compounds are utilized in cell proliferation and cytotoxicity assays on various cancer cell lines (e.g., Caco2 and HCT116 for colon cancer) to determine their anti-tumor activity, with some compounds showing significant effects in the micromolar range (IC50 range of 9.50 - 30.15 μM). nih.gov

Contribution to the Discovery of Receptor-Specific Modulators and Biological Agents

The use of this compound as a starting material has directly contributed to the discovery of novel, receptor-specific modulators. The synthesis of tropane-based HSP90 inhibitors is a prime example of this contribution. google.com HSP90 is a critical modulator of cellular processes, and its inhibition can lead to the destabilization and degradation of numerous client proteins involved in cancer progression. google.com

The tropane derivatives synthesized using this compound are designed to specifically target the ATP-binding pocket of HSP90, thereby acting as receptor-specific modulators. The development of these compounds expands the chemical space available for HSP90 inhibition and provides new molecular entities with potential therapeutic applications in oncology. google.comnih.gov

The broader class of substituted benzylamines has also led to the discovery of modulators for other biological targets. For instance, derivatives have been synthesized and identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a target for prostate cancer therapy. cam.ac.uknih.gov This demonstrates the versatility of the substituted benzylamine scaffold, originating from precursors like this compound, in generating specific modulators for diverse biological systems.

Precursor for Privileged Scaffolds in Medicinal Chemistry Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The tropane ring system, for which this compound is a precursor, is recognized for its pharmacological importance. jocpr.commdpi.comresearchgate.net Tropane alkaloids and their derivatives have a long history in medicine and are known to interact with various receptors and enzymes. jocpr.commdpi.comresearchgate.net

By serving as a key building block for a novel class of tropane-based HSP90 inhibitors, this compound contributes to the development and diversification of this privileged scaffold. google.com The resulting molecules combine the inherent properties of the tropane core with the specific interactions afforded by the substituted benzyl group, creating a new generation of potential therapeutic agents. The successful synthesis and biological evaluation of these compounds underscore the strategic value of using this benzylamine derivative to access complex and biologically relevant chemical scaffolds. nih.gov

The versatility of the benzylamine functional group allows for its incorporation into a variety of heterocyclic systems, making it a valuable precursor for the synthesis of diverse compound libraries aimed at discovering new leads in drug development programs.

Table of Chemical Compounds

| Chemical Compound |

| This compound |

| 2-Chloro-6-fluoro-3-methylbenzoic acid |

| Tropane |

| Heat Shock Protein 90 (HSP90) |

| 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) |

| Hsp70 |

| Doxorubicin |

Interactive Data Tables

Inhibitory Activity of Novel Tropane Analogues Against HSP90

| Compound | IC50 (nM) | Reference |

| Tropane Analogue 1 | 56.58 | nih.gov |

| Tropane Analogue 2 | 78.85 | nih.gov |

Advanced Analytical Methodologies in Research on 2 Chloro 6 Fluoro 3 Methylbenzylamine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to assessing the purity and isolating 2-Chloro-6-fluoro-3-methylbenzylamine from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

For purity assessment by HPLC, a reversed-phase column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method's specificity is vital to separate the main compound from starting materials, by-products, and degradation products. Due to its aromatic structure, UV detection is a suitable and common choice. Chiral HPLC can also be employed to separate the enantiomers of this compound, should the research require enantiomerically pure forms. This is often achieved using columns with a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose, which can differentiate between the spatial arrangements of the enantiomers.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile impurities. The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the molecule, allowing for the identification of trace impurities. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides a characteristic signature for fragments containing a chlorine atom.

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Real-Time Spectroscopic Monitoring of Chemical Reactions

The synthesis of this compound can be monitored in real-time using in-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These process analytical technologies (PAT) provide continuous data on the reaction progress, offering insights into kinetics, mechanisms, and the formation of any transient intermediates or by-products without the need for manual sampling. mt.com

In-situ FTIR spectroscopy can track the concentration of reactants, intermediates, and the product by monitoring characteristic infrared absorption bands. clairet.co.uk For instance, the disappearance of a nitrile peak (around 2230 cm⁻¹) from a precursor like 2-chloro-6-fluoro-3-methylbenzonitrile (B23073) and the appearance of N-H bending vibrations (around 1600 cm⁻¹) of the primary amine product can be followed over time. This data allows for the determination of reaction endpoints and can help in optimizing reaction conditions to improve yield and purity. researchgate.net

Real-time NMR spectroscopy offers even more detailed structural information during the course of a reaction. uni-mainz.de By placing the reaction vessel within or circulating the reaction mixture through an NMR spectrometer, it is possible to obtain spectra at regular intervals. This allows for the unambiguous identification and quantification of all soluble species in the reaction mixture. For the synthesis of this compound, ¹H, ¹³C, and ¹⁹F NMR could be used to monitor the conversion of starting materials and the formation of the desired product, providing a comprehensive understanding of the reaction kinetics. researchgate.net

| Technique | Functional Group/Atom | Reactant (Precursor) Signal | Product Signal |

|---|---|---|---|

| FTIR | Nitrile (C≡N) | ~2230 cm⁻¹ (stretch) | Disappears |

| FTIR | Amine (N-H) | Absent | ~3400-3300 cm⁻¹ (stretch), ~1600 cm⁻¹ (bend) |

| ¹H NMR | Benzyl (B1604629) CH₂ | Varies with precursor | ~3.8-4.0 ppm (singlet) |

| ¹⁹F NMR | Aromatic C-F | Specific chemical shift of precursor | Characteristic shift for the product |

Development of Specialized Analytical Protocols for Complex Benzylamine Mixtures

The analysis of complex mixtures containing this compound and its isomers or other related benzylamines requires the development of highly selective and validated analytical methods. scispace.comsciencepublishinggroup.com Method development often focuses on achieving adequate resolution between all components of interest, which can be challenging due to their similar chemical structures.

A crucial aspect of developing such protocols is method validation, which ensures that the analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or isomers. This is often confirmed by peak purity analysis using a photodiode array (PDA) detector in HPLC.

For instance, a stability-indicating HPLC method would be developed and validated to separate this compound from potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). The development process involves optimizing the column chemistry, mobile phase composition, and detector settings to achieve the desired separation.

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 0.8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |

| Specificity | No interference at the analyte's retention time | Peak purity > 990 |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. Future research on 2-Chloro-6-fluoro-3-methylbenzylamine will likely focus on moving away from conventional methods that may involve harsh conditions or generate significant waste, towards more efficient and environmentally benign processes. sciencedaily.com

Key areas for development include:

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild aqueous conditions. researchgate.net Research into employing enzymes such as transaminases or reductive aminases could provide a direct and highly stereoselective route to this and related chiral amines. researchgate.net An enzymatic cascade, where multiple steps are performed in a single pot by whole-cell biocatalysts, could offer a sustainable alternative to traditional multi-step syntheses. researchgate.net

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. sciencedaily.com Future pathways could leverage light-driven reactions, using catalysts to funnel visible light energy to activate precursors, thereby enabling C-H amination or other bond formations under ambient conditions. sciencedaily.com

Continuous Flow Chemistry : Shifting synthesis from batch to continuous flow processing can offer significant advantages in terms of safety, scalability, and efficiency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity for the synthesis of halogenated benzylamines.

Catalytic Hydrogenation : Tandem reactions, such as the continuous synthesis of benzylamine (B48309) from benzyl (B1604629) alcohol via dehydrogenation/amination/reduction, showcase advanced catalytic approaches. hw.ac.uk Applying similar principles, perhaps using earth-abundant metal catalysts, could lead to novel, efficient syntheses starting from precursors like 2-chloro-6-fluoro-3-methylbenzyl alcohol.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Pathway | Potential Sustainable Pathway | Key Advantages of Sustainable Approach |

| Starting Materials | Often derived from petroleum feedstocks via multi-step processes. | Renewable feedstocks (e.g., amino acids), simpler precursors. | Reduced reliance on fossil fuels, shorter synthetic routes. |

| Catalysts | Stoichiometric reagents, heavy metal catalysts. | Biocatalysts (enzymes), photocatalysts, earth-abundant metals. sciencedaily.comresearchgate.net | Milder reaction conditions, higher selectivity, lower toxicity. |

| Solvents | Chlorinated or volatile organic solvents. | Water, bio-derived solvents, or solvent-free conditions. | Reduced environmental impact and improved safety. |

| Byproducts | Significant generation of inorganic salts and other waste. | Water is often the only byproduct. organic-chemistry.org | Minimal waste generation, easier purification. |

Rational Design of Advanced Derivatives with Tuned Reactivity and Selectivity

The existing this compound structure serves as an excellent starting point for the rational design of advanced derivatives. By systematically modifying the substitution pattern on the aromatic ring and the amine functional group, new molecules with finely tuned properties can be generated for specific applications in medicinal chemistry, agrochemicals, and materials science.

Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies : Creating a library of analogs by varying the halogen substituents (e.g., replacing chlorine with bromine or iodine), shifting the position of the methyl group, or introducing new functional groups (e.g., methoxy, trifluoromethyl). These derivatives would then be evaluated to build comprehensive SAR models.

Modulation of Physicochemical Properties : The targeted modification of the molecule can alter key properties such as lipophilicity (LogP), acidity (pKa), and hydrogen bonding capacity. For instance, the introduction of additional fluorine atoms could enhance metabolic stability, a desirable trait in pharmaceutical compounds.

Exploitation of Halogen Bonding : The chlorine and fluorine atoms are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as crucial for molecular recognition and binding affinity at biological targets. Designing derivatives that optimize these interactions could lead to compounds with enhanced potency and selectivity.

Table 2: Proposed Structural Modifications and Their Potential Impact

| Modification Site | Proposed Change | Potential Impact on Properties | Rationale |

| C2-Position | Replace -Cl with -Br or -I | Increased polarizability, enhanced halogen bonding strength. | To improve binding affinity in drug discovery contexts. |

| C3-Position | Replace -CH₃ with -CF₃ | Increased lipophilicity, enhanced metabolic stability. | To improve pharmacokinetic properties of potential drug candidates. |

| C4/C5-Positions | Introduce -OH or -OCH₃ | Altered hydrogen bonding capacity, modified solubility. | To modulate solubility and interaction with biological targets. |

| Amine Group | N-alkylation or N-arylation | Modified basicity (pKa), altered steric profile. | To tune reactivity and explore different chemical spaces. |

Integration with High-Throughput Synthesis and Screening Platforms

To efficiently explore the vast chemical space accessible from this compound, future research must integrate modern high-throughput technologies. This approach allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired functions.

Key opportunities include:

Automated Synthesis : Employing robotic platforms for parallel synthesis can dramatically increase the rate at which derivatives are produced. This allows for the systematic exploration of numerous structural variations, which is unfeasible with traditional manual methods.

Miniaturization and Microfluidics : Using microfluidic reactors for synthesis can reduce reagent consumption, improve reaction control, and allow for the rapid optimization of reaction conditions.

High-Throughput Screening (HTS) : Once a library of derivatives is synthesized, HTS can be used to rapidly assess their biological activity against a panel of targets (e.g., enzymes, receptors) or their physical properties for materials science applications. This generates large datasets that can inform further rounds of rational design.

Table 3: Hypothetical High-Throughput Workflow

| Step | Action | Technology | Desired Outcome |

| 1. Library Design | In silico design of 1,000+ virtual derivatives based on SAR principles. | Computational Chemistry Software | A diverse virtual library with a range of predicted properties. |

| 2. Synthesis | Parallel synthesis of the designed library from the parent compound. | Automated Synthesis Platform | Physical library of purified compounds in microtiter plates. |

| 3. Screening | Assay of the library against a specific biological target (e.g., a protein kinase). | High-Throughput Screening (HTS) Robotics | Identification of "hit" compounds that show significant activity. |

| 4. Data Analysis | Analysis of HTS data to identify structure-activity relationships. | Cheminformatics Tools | Confirmed hits and a validated model for designing the next generation of more potent compounds. |

Exploration of Interdisciplinary Research Avenues Involving Halogenated Benzylamines

The unique structural features of this compound and its derivatives make it a candidate for exploration in a variety of scientific fields beyond traditional organic synthesis.

Emerging opportunities include:

Medicinal Chemistry : Halogenated compounds are prevalent in pharmaceuticals due to their ability to improve properties like membrane permeability and metabolic stability. nih.gov This benzylamine can serve as a key intermediate for novel therapeutics, particularly where halogen bonding can be exploited for target-specific binding.

Agrochemicals : The development of new pesticides and herbicides is an ongoing need. Many successful agrochemicals contain halogenated aromatic moieties. nih.gov Derivatives of this compound could be screened for potential herbicidal or fungicidal activity.

Materials Science : Arylamines are precursors to a range of functional materials, including conductive polymers and specialty dyes. The specific halogenation pattern of this compound could be used to tune the electronic properties, thermal stability, and photophysical characteristics of new materials.

Chemical Probes : By incorporating reporter tags (e.g., fluorescent dyes, biotin) onto the benzylamine scaffold, researchers can create chemical probes to study biological processes. These tools can be used to identify protein targets or visualize cellular pathways, contributing to the field of chemical biology.

Table 4: Potential Interdisciplinary Applications

| Research Field | Potential Application | Key Research Question |

| Medicinal Chemistry | Scaffold for enzyme inhibitors or receptor modulators. | Can the specific halogenation pattern be used to achieve selective binding to a disease-relevant protein? |

| Agrochemicals | Precursor for novel herbicides or fungicides. | Do derivatives exhibit potent and selective activity against common agricultural pests or weeds? |

| Materials Science | Monomer for specialty polymers or organic electronics. | How do the halogen substituents influence the conductivity, stability, and optical properties of resulting materials? |

| Chemical Biology | Core structure for developing molecular probes. | Can tagged derivatives be used to label and identify specific cellular components or track biological pathways? |

常见问题

Q. Critical factors :

- Temperature (optimal range: 0–25°C for sensitive intermediates).

- Solvent polarity (e.g., THF or DMF for polar intermediates).

- Catalyst selection (e.g., palladium on carbon for hydrogenation steps) .

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Q. Core methods :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro/fluoro/methyl groups via coupling constants).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₈H₉ClFN⁺, m/z 173.62 ).

- X-ray crystallography : For unambiguous structural determination, using software like SHELXL for refinement .

Q. Purity assessment :

- HPLC with UV detection (≥95% purity threshold for research-grade material).

- Elemental analysis to validate stoichiometry.

Basic: How should researchers handle safety and stability concerns for this compound?

Q. Safety protocols :

Q. Decomposition risks :

- Avoid prolonged exposure to light or moisture, which may degrade the benzylamine group.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Q. Methodological approach :

Replicate experiments : Confirm reproducibility of synthesis and purification steps.

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).

Isotopic labeling : Use ¹⁹F NMR to probe electronic effects of fluorine substitution.

Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .

Case example : Discrepancies in methyl group chemical shifts may arise from steric effects or solvent interactions.

Advanced: What catalytic applications or intermediates utilize this compound in medicinal chemistry?

Q. Research applications :

Q. Case study :

- Stepwise functionalization : Introduce sulfonamide or urea groups at the benzylamine position for bioactivity screening.

Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?

Q. Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina.

- Solvent effect modeling : COSMO-RS to simulate solvent interactions and optimize reaction conditions .

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots).

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Q. Quality control framework :

Strict SOPs : Standardize synthesis, purification, and storage protocols.

Batch testing : LC-MS/MS to detect trace impurities (e.g., residual solvents or byproducts).

Stability studies : Accelerated aging tests under varying pH/temperature conditions.

Documentation : Maintain detailed logs of reaction parameters (e.g., catalyst lot numbers, solvent purity grades) .

Advanced: How does fluorination impact the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Q. Key effects :

Q. Experimental validation :

- In vitro assays : Hepatic microsome stability tests.

- In vivo PK/PD studies : Compare AUC and half-life with non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。